REACTION_CXSMILES
|
CCC.[OH:4][C:5]1([C:9]#[N:10])[CH2:8][CH2:7][CH2:6]1.[Cl:11][CH2:12][CH2:13]O>O.[Cl-].[Zn+2].[Cl-]>[Cl:11][CH2:12][CH2:13][O:4][C:5]1([C:9]#[N:10])[CH2:8][CH2:7][CH2:6]1 |f:4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
OC1(CCC1)C#N
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
ClCCO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
36.03 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The molten salt was cooled
|
Type
|
CUSTOM
|
Details
|
the evacuated flask was flushed with nitrogen
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (1×150 mL, 4×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil in-vacuo
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by vacuum distillation (b.p.12 85° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCOC1(CCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 31.3 mmol | |
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 16.4% | |
YIELD: CALCULATEDPERCENTYIELD | 20.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |